Methyl-2-deoxy-alpha-D-ribofuranoside

Description

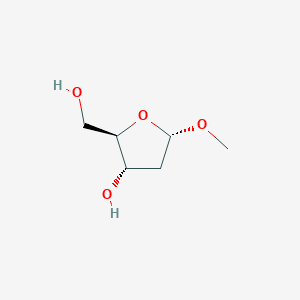

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJZDFWPSOTHM-JKUQZMGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@H]([C@H](O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267437 | |

| Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51255-17-5 | |

| Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51255-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Deoxy Alpha D Ribofuranoside and Its Precursors

Chemoenzymatic Synthetic Routes to Methyl-2-deoxy-alpha-D-ribofuranoside

Chemoenzymatic synthesis has emerged as a powerful tool, combining the efficiency of chemical reactions with the high selectivity of biological catalysts to overcome many of the challenges associated with conventional nucleoside chemistry.

A key intermediate in the chemoenzymatic synthesis of nucleosides is α-D-pentofuranose 1-phosphate, including its 2-deoxy counterpart, 2-deoxy-α-D-ribose 1-phosphate. nih.govresearchgate.net These phosphorylated sugars serve as crucial substrates for nucleoside phosphorylases, enzymes that catalyze the formation of the glycosidic bond. wikipedia.org

One effective method for the preparation of 2-deoxy-α-D-ribose 1-phosphate involves the near-irreversible enzymatic phosphorolysis of 7-methyl-2'-deoxyguanosine. researchgate.netacs.org This process, catalyzed by purine (B94841) nucleoside phosphorylase, can yield near-quantitative amounts of the desired α-anomer of the phosphate (B84403). researchgate.netacs.org A stereoselective chemical synthesis has also been developed, starting from a chlorosugar and employing a modified MacDonald's method with tri(n-octyl)amine to facilitate the nucleophilic substitution with phosphoric acid. acs.org Although this method predominantly yields the β-anomer, the α-isomer can be obtained. acs.org

The following table summarizes a chemoenzymatic approach to synthesizing 2-deoxy-α-D-ribose 1-phosphate.

| Starting Material | Enzyme | Product | Yield | Reference |

| 7-methyl-2'-deoxyguanosine hydroiodide salt | Purine Nucleoside Phosphorylase | 2-deoxy-α-D-ribose 1-phosphate barium salt | 74-94% (isolated) | researchgate.netacs.org |

Biocatalysts, particularly lipases, offer a high degree of regioselectivity in the transformation of polyhydroxylated compounds like ribofuranosides. This allows for the selective protection and deprotection of hydroxyl groups, which is a significant challenge in traditional carbohydrate chemistry.

The enzymatic deacetylation of peracylated methyl D-ribofuranosides provides a route to partially protected sugar intermediates. The regioselectivity of this transformation can be highly dependent on the anomeric configuration of the ribofuranoside.

In a study using Candida antarctica lipase (B570770) B (CAL-B), the deacetylation of methyl 2,3,5-tri-O-acetyl-α-D-ribofuranoside proceeded with high regioselectivity to afford methyl 2,3-di-O-acetyl-α-D-ribofuranoside. In contrast, the β-anomer underwent a less selective deacetylation, eventually leading to the fully deacetylated methyl β-D-ribofuranoside over a longer reaction time. The primary hydroxyl group at the C-5 position is preferentially deacetylated in the α-anomer.

The table below outlines the results of CAL-B catalyzed deacetylation of anomeric methyl D-ribofuranoside peracetates.

| Substrate | Biocatalyst | Major Product | Yield | Reaction Time |

| Methyl 2,3,5-tri-O-acetyl-α-D-ribofuranoside | Candida antarctica lipase B | Methyl 2,3-di-O-acetyl-α-D-ribofuranoside | 81% | 3 h |

| Methyl 2,3,5-tri-O-acetyl-β-D-ribofuranoside | Candida antarctica lipase B | Methyl β-D-ribofuranoside | Quantitative | 5 days |

Enzymatic alcoholysis, another lipase-catalyzed transformation, has been investigated for the deprotection of peracetylated methyl D-ribosides. Similar to hydrolysis, the anomeric configuration plays a crucial role in determining the outcome of the reaction. For methyl 2,3,5-tri-O-acetyl-α-D-ribofuranoside, alcoholysis with ethanol (B145695) catalyzed by CAL-B resulted in the regioselective formation of methyl 2,3-di-O-acetyl-α-D-ribofuranoside. However, the corresponding β-anomer yielded a mixture of partially acetylated products.

Hydrolysis of the β-anomer also proceeded with less selectivity compared to the α-anomer's alcoholysis, eventually leading to the fully unprotected methyl β-D-ribofuranoside. These studies highlight the enzyme's differential recognition of the anomers, providing a method for selective deprotection based on the stereochemistry at the anomeric center.

Biocatalytic Approaches for Regioselective Transformations of Ribofuranosides

Classical Chemical Synthesis of this compound

Classical chemical synthesis provides alternative, albeit often more complex, routes to this compound. These methods typically involve multistep pathways and the use of protecting groups to achieve the desired stereochemistry and regiochemistry.

A common strategy for the synthesis of 2-deoxy-glycosides is the direct glycosylation of a suitable alcohol with a 2-deoxy-sugar donor. nih.govacs.org The Fischer glycosidation is a classical method that involves the reaction of a carbohydrate with an alcohol in the presence of an acid catalyst. wikipedia.org In the case of 2-deoxy-D-ribose, reaction with methanol (B129727) under acidic conditions can yield a mixture of the α and β anomers of methyl-2-deoxy-D-ribofuranoside. wikipedia.org The control of anomeric selectivity in the absence of a participating group at the C-2 position is a significant challenge in 2-deoxyglycoside synthesis. nih.govacs.org

A general approach for synthesizing methyl furanosides involves the conversion of the parent sugar, such as D-ribose, into a protected derivative, followed by glycosylation and subsequent deprotection and modification steps. For instance, D-ribose can be converted to methyl 5-O-benzyl-β-D-ribofuranoside, which can then undergo further transformations. nih.gov

A multistep synthesis of a protected 5-deoxy-D-ribofuranoside has been reported starting from D-ribose. google.com This involves the protection of the 2- and 3-hydroxyl groups as an isopropylidene acetal, followed by tosylation of the primary 5-hydroxyl group. The resulting tosylate is then reduced to the 5-deoxy derivative. google.com This intermediate can then be subjected to glycosylation conditions to introduce the methyl group at the anomeric position.

The synthesis of 2-deoxy-sugars can also be achieved from other readily available carbohydrates. For example, 2-deoxy-D-ribose has been prepared in two steps from D-glucose by isomerization to 3-deoxy-D-ribo-hexonic and 3-deoxy-D-arabo-hexonic acids, followed by degradation.

Preparation via Epoxide Ring Opening Reactions

The synthesis of deoxy sugars, including this compound, frequently employs the ring-opening of anhydro sugar precursors, which contain an epoxide ring. This methodology is valued for its high degree of stereochemical control. The process involves the creation of a suitable methyl 2,3-anhydrofuranoside. The subsequent nucleophilic attack on one of the epoxide carbons, typically by a hydride reagent, cleaves the three-membered ring to introduce the deoxy functionality at the C-2 position. The specific stereochemistry of the starting epoxide and the reaction conditions are critical in determining the final product's configuration.

Regioselectivity and Stereoselectivity in Ring-Opening Reactions

The regioselectivity and stereoselectivity of epoxide ring-opening reactions are dictated primarily by the reaction conditions, which determine whether the reaction proceeds via an SN1-like or SN2-like mechanism.

Under basic or neutral conditions with a strong nucleophile (e.g., hydride, alkoxides), the reaction follows an SN2 pathway. The nucleophile attacks the least sterically hindered carbon of the epoxide. This backside attack results in an inversion of configuration at the site of attack, leading to a product with trans-diaxial opening of the epoxide ring. This high regioselectivity is crucial for ensuring the formation of the desired 2-deoxy isomer.

Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The reaction then proceeds through a mechanism with significant SN1 character. The nucleophile attacks the carbon atom that is better able to stabilize a partial positive charge, which is typically the more substituted carbon. While this also results in an anti-addition, the regioselectivity is opposite to that observed under basic conditions.

The table below summarizes the key differences between the two pathways for epoxide ring-opening.

| Feature | Basic/Neutral Conditions (SN2-like) | Acidic Conditions (SN1-like) |

|---|---|---|

| Mechanism | Bimolecular Nucleophilic Substitution | Unimolecular Nucleophilic Substitution Character |

| Site of Attack | Least sterically hindered carbon | Carbon best able to stabilize positive charge (more substituted) |

| Stereochemistry | Inversion of configuration (Anti-addition) | Inversion of configuration (Anti-addition) |

| Key Factor | Steric hindrance | Electronic stabilization of partial carbocation |

Influence of Steric Hindrance on Nucleophilic Attack

In the context of synthesizing this compound via an SN2 mechanism, steric hindrance is the dominant factor controlling regioselectivity. The furanoside ring is not planar, and its substituents create a distinct three-dimensional structure. When an epoxide spans the C-2 and C-3 positions, the accessibility of these two carbons to an incoming nucleophile is unequal.

The existing groups on the sugar ring, such as the anomeric methoxy (B1213986) group at C-1 and the hydroxymethyl group at C-4, create a sterically crowded environment. This crowding preferentially shields one face of the epoxide ring or one of the electrophilic carbons. Consequently, the nucleophile (e.g., a hydride ion) will attack the less hindered carbon atom. For the synthesis of the 2-deoxy product from a 2,3-epoxide, the reaction must be designed so that the C-2 position is the more accessible site for nucleophilic attack. This inherent structural bias in the substrate is exploited to achieve a highly regioselective transformation.

Asymmetric Synthesis Utilizing Methyl-2-deoxy-D-ribofuranoside as an Intermediate

Methyl-2-deoxy-D-ribofuranoside is a valuable building block in the field of asymmetric synthesis, serving as a chiral pool starting material. biosynth.com Its inherent chirality, derived from D-ribose, allows it to be used as a scaffold for the synthesis of more complex enantiopure molecules.

For instance, crude methyl 2-deoxy-D-ribofuranoside has been utilized as a precursor for other protected 2-deoxy-D-ribose derivatives. Research by Ness and colleagues in 1961 demonstrated its conversion into compounds such as 2-deoxy-3,5-di-O-p-nitrobenzoyl-D-ribose and isopropyl 2-deoxy-3,5-di-O-p-nitrobenzoyl-D-ribosides. madridge.org These derivatives are themselves useful intermediates in nucleoside synthesis.

Furthermore, the compound has been employed in the synthesis of modified nucleosides. A notable example is the synthesis of methyl 5-(6-aminopurin-9-yl)-2,5-dideoxy-alpha-D-ribofuranoside, a "reversed" nucleoside, as reported by Leonard and Sciavolino in 1968. nih.gov In this synthesis, the furanoside provides the necessary stereochemical framework for the construction of the final product. By using this well-defined chiral intermediate, chemists can avoid complex resolution steps or the need for asymmetric catalysts later in the synthetic sequence.

Derivatization Strategies and Analogue Synthesis Based on Methyl 2 Deoxy Alpha D Ribofuranoside

Synthesis of Modified Nucleoside Analogues

The synthesis of modified nucleoside analogues from 2-deoxy-D-ribose precursors is a cornerstone of medicinal chemistry, targeting viral infections and cancers. digitellinc.comnih.gov The core process involves the coupling of a heterocyclic base (a nucleobase) with an electrophilic derivative of the 2-deoxyribose sugar. wikipedia.org Achieving stereoselectivity in this coupling is a significant challenge for 2'-deoxynucleosides, as they lack the C2'-hydroxyl group that typically directs the incoming nucleobase to the desired β-anomeric position in ribonucleoside synthesis. wikipedia.org

Glycosylation is the critical step in which the N-glycosidic bond is formed between the anomeric carbon (C1') of the sugar and a nitrogen atom of the nucleobase. Various methods have been developed to achieve this transformation, with the Vorbrüggen coupling being one of the most prominent. wikipedia.org

The Vorbrüggen reaction, also known as the silyl-Hilbert-Johnson (SHJ) reaction, is the most common and mildest general method for nucleoside synthesis. wikipedia.org This strategy involves the reaction of a silylated heterocyclic base (purine or pyrimidine) with a protected sugar derivative that is electrophilic at the anomeric carbon, such as a 1-O-acetyl or 1-chloro sugar. The reaction is catalyzed by a Lewis acid, with tin(IV) chloride (SnCl₄) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) being frequently used. wikipedia.orgnih.gov

A key advantage of this method is its applicability to a wide range of nucleobases. For instance, the coupling of silylated pyrimidines with 2-deoxy-3,5-di-p-toluyl ribofuranosyl chloride in the presence of copper(I) iodide can yield predominantly β-nucleosides. researchgate.net A practical and scalable process for manufacturing cladribine (B1669150) has been described using Vorbrüggen glycosylation, where triflic acid is used as a catalyst, and reaction conditions are controlled to selectively precipitate the desired β-anomer. researchgate.net

| Sugar Derivative | Nucleobase | Catalyst/Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1-O-acetyl-2-deoxy-α,β-d-ribofuranose (protected) | Doubly silylated 2-chloroadenine (B193299) | 20 mol % triflic acid | Good overall stereoselectivity with exclusive regioselectivity for the β-anomer. | researchgate.net |

| Protected 1-O-methyl sugars | Silylated hydroxy-, amino-, and mercaptopyrimidines | Friedel-Crafts catalysts | Corresponding pyrimidine (B1678525) nucleosides in excellent yields. | researchgate.netresearchgate.net |

| 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose | Silylated 6-(substituted-imidazol-1-yl)purine | Phase transfer conditions | Regiospecific formation of N9 isomers. | researchgate.net |

| Protected deoxyribose with p-methylbenzoyl | Trimethylsilyl-protected nucleobases | SnCl₄ (10 equivalents) | Highest production of α-nucleoside (α:β = 75:25). | nih.gov |

Achieving high stereoselectivity in the N-glycosylation of 2-deoxyribose derivatives is challenging due to the absence of a C2'-participating group. wikipedia.org This often leads to the formation of a mixture of α and β anomers. Researchers have developed various strategies to control the stereochemical outcome.

One effective method involves the use of 2-deoxythioriboside donors. In the presence of an in situ silylated nucleobase, thioglycosides can be activated with N-iodosuccinimide (NIS) and triflic acid (HOTf) to yield nucleosides with good β-selectivity. nih.govsigmaaldrich.com The stereoselectivity can be influenced by the choice of protecting groups on the C3' and C5' hydroxyls of the sugar donor, allowing for the tuning of α/β ratios from 1.0:4.0 to 4.5:1.0. nih.govsigmaaldrich.com Other approaches rely on a double SN2 mechanism, where the displacement of a leaving group (like a bromide) by a substituted pyridine (B92270) or phenanthroline can proceed with high stereoselectivity. nih.gov

| Glycosyl Donor Type | Activation System | Key Feature | Typical Selectivity | Reference |

|---|---|---|---|---|

| 2-Deoxythioribosides | NIS/HOTf | Tunable selectivity based on C3'/C5' protecting groups. | Good β-selectivity (e.g., α/β ratio of 1.0:4.0). | nih.govsigmaaldrich.com |

| 1-Bromo 2-deoxy sugars | Substituted pyridines/phenanthrolines | Proceeds via a double SN2 mechanism. | Highly stereoselective. | nih.gov |

| 3'-O-(N-acetyl)-glycyl-protected 2'-deoxyribofuranose | Silylated bases | 1',3'-participation mechanism by the directing group. | β-selectivity up to 98%. | researchgate.net |

| 2-Deoxyribofuranosyl diethyl phosphites (protected) | Trimethylsilyl triflate | Direct construction of 2'-deoxy-β-N-glycosidic linkages. | β-selectivities up to 96% with pyrimidine bases. | researchgate.net |

Modification of the sugar moiety, particularly at the C2' position, has led to the development of potent nucleoside analogues. The synthesis of 2'-C-branched nucleosides involves introducing an alkyl or substituted alkyl group at the C2' carbon of the furanose ring.

For modified nucleosides to be incorporated into DNA or RNA strands for therapeutic or diagnostic purposes, they must be converted into phosphoramidite (B1245037) derivatives. twistbioscience.com This chemical form is suitable for use in automated solid-phase oligonucleotide synthesis. nih.gov

The preparation involves the reaction of a 5'-O-protected (typically with a dimethoxytrityl, DMT, group) nucleoside analogue with a phosphitylating agent. nih.govumich.edu The most common agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, which reacts with the free 3'-hydroxyl group of the nucleoside in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). umich.edu The resulting nucleoside phosphoramidite is a stable yet reactive monomer that can be efficiently coupled to a growing oligonucleotide chain on a solid support. twistbioscience.comnih.gov This approach has been used to create oligonucleotides containing various modifications, including 2'-deoxyxanthosine. ffame.org

"Reversed" nucleosides are structural isomers where the nucleobase is attached to the sugar moiety at a position other than the anomeric carbon (C1'). A notable example involves the synthesis of methyl 5-(6-aminopurin-9-yl)-2,5-dideoxy-alpha-D-ribofuranoside. nih.gov In this molecule, the adenine (B156593) base is linked to the C5' position of the sugar ring. The synthesis of this compound was achieved starting from methyl 2-deoxy-D-ribofuranoside, demonstrating a unique derivatization strategy that alters the fundamental connectivity of the nucleoside structure. nih.gov Another strategy involves reacting a 2'-deoxy-5'-O-tosyl nucleoside with the sodium salt of adenine to afford 5'-(adenine-9-yl)-5'-deoxythymidine, another example of a base-to-sugar linkage at the 5' position. beilstein-journals.org

Glycosylation Reactions for Nucleoside Formation

Radiolabeled Derivatives for Biochemical Probes

The use of radiolabeled molecules is a cornerstone of modern biochemical and medical imaging research. Attaching a radionuclide to a biologically relevant molecule, such as Methyl-2-deoxy-alpha-D-ribofuranoside, allows for non-invasive in vivo imaging and quantification of physiological processes at the molecular level. The choice of radionuclide is critical and depends on factors such as half-life, decay characteristics, and the chemistry available for its incorporation.

Preparation of F-18 Labeled Ribofuranoside Derivatives for Imaging Research

Fluorine-18 (¹⁸F) is a positron-emitting radionuclide that is widely used in Positron Emission Tomography (PET) imaging due to its favorable physical and nuclear properties, including a manageable half-life of 109.7 minutes and low positron energy, which results in high-resolution images. nih.gov The synthesis of ¹⁸F-labeled derivatives of this compound is of significant interest for developing new PET tracers to study cellular metabolism and transport.

While direct ¹⁸F-labeling of this compound has not been extensively detailed in publicly available literature, the synthesis can be approached using established radiofluorination methods developed for other deoxysugars, most notably 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). A common strategy involves the nucleophilic substitution of a good leaving group, such as a triflate (OTf), with [¹⁸F]fluoride.

The general synthetic approach would involve:

Protection of hydroxyl groups: The hydroxyl groups at the C-3 and C-5 positions of this compound would be protected with suitable protecting groups (e.g., acetyl, benzoyl) to prevent unwanted side reactions.

Introduction of a leaving group: A leaving group, typically a triflate, would be introduced at a specific position on the ribofuranose ring, creating a precursor for radiofluorination.

Nucleophilic Radiofluorination: The precursor is then reacted with cyclotron-produced [¹⁸F]fluoride, which displaces the leaving group to incorporate the ¹⁸F atom. This reaction is typically carried out in an automated synthesis module.

Deprotection: The protecting groups are removed to yield the final ¹⁸F-labeled this compound derivative.

Purification: The final product is purified, typically using high-performance liquid chromatography (HPLC), to ensure it is suitable for in vivo use.

This methodology has been successfully applied to the synthesis of various ¹⁸F-labeled sugars and nucleosides. nih.govresearchgate.netnih.govnih.gov For instance, the synthesis of 2'-deoxy-2'-[¹⁸F]fluoro-5-bromo-1-beta-D-arabinofuranosyluracil ([¹⁸F]-FBAU) utilizes a similar strategy. nih.gov

| Step | Description | Key Reagents |

| 1 | Protection | Acetic anhydride (B1165640) or Benzoyl chloride |

| 2 | Activation | Triflic anhydride |

| 3 | Radiofluorination | [¹⁸F]Fluoride |

| 4 | Deprotection | Sodium methoxide (B1231860) or Hydrochloric acid |

| 5 | Purification | HPLC |

Synthesis of Other Biologically Relevant Derivatives

The chemical scaffold of this compound serves as a versatile starting material for the synthesis of a wide array of derivatives with potential biological activities. By modifying the hydroxyl groups, various functional moieties can be introduced, leading to compounds with diverse pharmacological profiles.

Carbamates, Chloroacetamides, and Sulfonamides

Methyl-2-deoxy-D-ribofuranoside has been identified as a precursor for the synthesis of carbamates, chloroacetamides, and sulfonamides. biosynth.com These functional groups are prevalent in many pharmaceutically active compounds.

Carbamates: Carbamate derivatives can be synthesized by reacting the hydroxyl groups of this compound with an isocyanate or by a two-step process involving activation of the hydroxyl group with a reagent like 1,1'-carbonyldiimidazole (B1668759) followed by reaction with an amine. organic-chemistry.org

General Reaction Scheme for Carbamate Synthesis:

Chloroacetamides: Chloroacetamide derivatives are typically prepared by reacting an amino-functionalized derivative of this compound with chloroacetyl chloride. researchgate.net Alternatively, the hydroxyl groups can be converted to amines first, followed by acylation.

Sulfonamides: Sulfonamide derivatives can be synthesized by reacting an amino derivative of this compound with a sulfonyl chloride. Conversely, the hydroxyl groups can be converted into good leaving groups and then displaced by a sulfonamide nucleophile.

| Derivative Class | General Synthetic Method | Key Reagents |

| Carbamates | Reaction with isocyanate | R-NCO |

| Chloroacetamides | Acylation of an amine | Chloroacetyl chloride |

| Sulfonamides | Reaction of an amine with sulfonyl chloride | R-SO₂Cl |

Synthesis of Anhydro Sugar Derivatives

Anhydro sugars are derivatives of monosaccharides in which an intramolecular ether linkage is formed between two of the hydroxyl groups. These constrained bicyclic structures are valuable synthetic intermediates in carbohydrate chemistry.

The synthetic sequence is as follows:

Selective debenzoylation at the 2-position of methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside.

Sulfonylation of the newly freed hydroxyl group to introduce a good leaving group.

Base-induced intramolecular cyclization to form the 2,3-anhydro ring.

Removal of the remaining protecting group.

This synthesis highlights a practical route to an important derivative of this compound.

| Starting Material | Target Compound | Overall Yield | Reference |

| Methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside | Methyl 2,3-anhydro-alpha-D-ribofuranoside | 74% | nih.gov |

Stereochemical and Conformational Investigations of Methyl 2 Deoxy Alpha D Ribofuranoside

Anomeric Stereochemistry and its Impact on Reactivity

The stereochemistry at the anomeric center (C1) of a glycoside, designated as either alpha (α) or beta (β), plays a pivotal role in determining its chemical reactivity. In methyl-2-deoxy-alpha-D-ribofuranoside, the methoxy (B1213986) group at C1 is in a cis relationship to the hydroxyl group at C4, which has profound implications for its stability and reactivity due to the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial or pseudo-axial position, which is often the case in the alpha-anomer of furanosides, rather than the sterically less hindered equatorial position.

This preference is attributed to a stabilizing stereoelectronic interaction between the lone pair of electrons on the endocyclic ring oxygen (O4) and the antibonding (σ*) orbital of the exocyclic C1-O(methyl) bond. This interaction is maximized when the substituent is in a pseudo-axial orientation, as is favored in the alpha-anomer.

The impact of this alpha-stereochemistry on reactivity is significant, particularly in glycosylation reactions. While the beta-anomer of some glycosyl acceptors has been shown to be more reactive, the alpha-anomer of 2-deoxy sugars often exhibits distinct reactivity patterns. nih.gov For instance, in glycosylation reactions involving 2-deoxy glycosyl donors, the formation of the α-anomer can be favored, a trend that runs counter to what might be expected from steric hindrance alone. The increased reactivity of 2-deoxy donors, in general, can lead to different stereoselectivity compared to their 2-substituted counterparts. The precise influence of the alpha-anomeric configuration on the reactivity of this compound will depend on the specific reaction conditions and the nature of the reacting species, but it is fundamentally governed by the stereoelectronic principles of the anomeric effect.

Conformational Analysis of the Furanose Ring

The five-membered furanose ring of this compound is inherently flexible and can adopt a range of non-planar conformations. This flexibility is crucial for the biological function of nucleosides containing this sugar moiety. The conformation of the furanose ring is typically described by the concepts of pseudo-rotation and puckering.

Pseudo-rotation and Puckering Effects in the Furanose Ring

The conformation of a five-membered ring can be described by a pseudo-rotational cycle, which continuously transitions between various envelope (E) and twist (T) forms. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation is defined by the puckering amplitude (νmax), which indicates the degree of non-planarity, and the phase angle of pseudo-rotation (P), which describes the position of the pucker around the ring.

The furanose ring of nucleosides and their derivatives typically exists in a dynamic equilibrium between two major conformational states: the North (N-type) and the South (S-type) conformations. North conformations are characterized by a C3'-endo pucker, while South conformations exhibit a C2'-endo pucker. The specific puckering parameters for this compound are not extensively reported in isolation, but studies on related nucleosides provide insight. For example, in 3′-deoxy-3′-fluoro-5-methyluridine, the furanose ring adopts a conformation between a 2'-endo envelope (²E) and a 2'-endo/3'-exo twist (²T₃). researchgate.net

The following table illustrates typical puckering parameters for related furanoside structures, highlighting the range of conformations possible.

| Compound/Conformer | Puckering Type | Phase Angle (P) | Amplitude (νmax) |

| 3′-deoxy-3′-fluoro-5-methyluridine (Molecule A) | Between ²E and ²T₃ | 164.3° | 38.8° |

| 3′-deoxy-3′-fluoro-5-methyluridine (Molecule B) | Between ²E and ²T₃ | 170.2° | 36.1° |

| 5-methyluridine | Between ³E and ³T₄ | 21.2° | 41.29° |

Data adapted from a study on fluorinated uridine (B1682114) derivatives. researchgate.net

Influence of Substituents on Ring Conformation

The conformational equilibrium of the furanose ring is significantly influenced by the nature and orientation of its substituents. The absence of a hydroxyl group at the 2'-position in 2-deoxyribofuranosides, as in the title compound, alters the steric and electronic environment of the ring compared to ribofuranosides. This lack of a 2'-hydroxyl group generally leads to a greater preference for the S-type (C2'-endo) pucker in DNA.

The anomeric substituent also plays a crucial role. The alpha-methoxy group in this compound will influence the conformational equilibrium through the anomeric effect, as discussed earlier. Furthermore, the orientation of the exocyclic hydroxymethyl group (at C4') can modulate the ring pucker through steric interactions. nih.gov The interplay of these substituent effects determines the predominant conformation of the furanose ring in different environments.

Intramolecular Hydrogen Bonding in Gas-Phase Conformers

In the absence of solvent, the conformation of this compound is dictated by inherent intramolecular forces, most notably intramolecular hydrogen bonding. nih.gov Computational studies on related methyl furanosides in the gas phase have revealed the presence of conformers stabilized by hydrogen bonds between the hydroxyl groups and the ring oxygen or the methoxy group. researchgate.net

For instance, in the gas phase, conformers of methyl β-D-ribofuranoside are stabilized by various intramolecular hydrogen bonds involving the methoxy and hydroxymethyl substituents. researchgate.net While specific data for the alpha-anomer of the 2-deoxy derivative is scarce, it is expected that similar intramolecular hydrogen bonding would play a significant role in determining its gas-phase conformational landscape. These interactions can constrain the flexibility of the furanose ring and favor specific puckered conformations. The formation of intramolecular hydrogen bonds is a key factor in shielding polarity, which can influence the molecule's physical properties. rsc.org

Conformational Dynamics in Solution and Solid State

The conformation of this compound is not static but exists as a dynamic equilibrium of different conformers. The environment, whether in a crystal lattice (solid state) or in solution, significantly influences this equilibrium.

Comparison of Inherent vs. Solvated Conformational Biases

The conformational preferences of this compound in the gas phase (inherent bias) can differ significantly from those in solution (solvated bias). In the gas phase, as discussed, intramolecular hydrogen bonds are the dominant stabilizing interactions. In a polar solvent such as water, these intramolecular hydrogen bonds can be disrupted and replaced by intermolecular hydrogen bonds with solvent molecules.

This solvent effect can lead to a shift in the conformational equilibrium of the furanose ring. For example, a conformation that is highly populated in the gas phase due to a strong intramolecular hydrogen bond might be less favored in water, where solvent interactions can stabilize alternative conformations. Studies on related nucleosides have shown that the solid-state conformation can differ from the preferred conformation in solution. nih.gov

The following table summarizes the general trend of environmental influence on the conformation of furanosides.

| Environment | Dominant Interactions | Effect on Conformation |

| Gas Phase | Intramolecular hydrogen bonding, van der Waals forces | Favors compact structures with maximized intramolecular interactions. |

| Solution | Intermolecular hydrogen bonding with solvent, dipole-dipole interactions | Can shift the conformational equilibrium towards more extended structures that can interact favorably with the solvent. |

| Solid State | Crystal packing forces, intermolecular hydrogen bonding | Conformation is locked into a specific arrangement that maximizes lattice energy. |

This table represents general principles observed for furanosides.

Glycosylation Chemistry Involving Methyl 2 Deoxy Alpha D Ribofuranoside

Mechanism of Anomeric Activation and Leaving Group Departure

The initiation of a glycosylation reaction requires the activation of the anomeric center to facilitate the departure of the leaving group—in this case, the methoxy (B1213986) group of Methyl-2-deoxy-alpha-D-ribofuranoside. Methyl glycosides are relatively stable and require a promoter, typically a Lewis acid or Brønsted acid, for activation. The process generally involves protonation or coordination of the exocyclic anomeric oxygen to the promoter, which enhances the leaving group's ability.

Alternatively, the methyl glycoside can be converted into a more reactive glycosyl donor, such as a glycosyl halide (e.g., bromide or chloride) or acetate, prior to the glycosylation step. nih.govbris.ac.uk For instance, treatment with reagents like trimethylsilyl (B98337) bromide (TMSBr) can transform the methyl glycoside into the corresponding glycosyl bromide. bris.ac.uk This more labile donor is then activated under conditions such as the Koenigs-Knorr reaction (using silver salts) to generate the key reactive intermediate. nih.govbris.ac.uk

Upon departure of the activated leaving group, a highly reactive glycosyl cation intermediate is formed. This cation is stabilized by resonance with the adjacent endocyclic ring oxygen, forming what is known as an oxocarbenium ion. nih.gov For this compound, this intermediate is the 2-deoxy-D-ribofuranosyl oxocarbenium ion. The structure of this ion is characterized by a partial double bond between C-1 and the ring oxygen (O-4), leading to a flattening of the furanose ring in this region and sp²-hybridization at the anomeric carbon. nih.gov

The conformation and stability of this furanosyl oxocarbenium ion are critical in determining the stereochemical outcome of the glycosylation. rsc.org Unlike pyranosyl oxocarbenium ions which adopt half-chair conformations, furanosyl ions exist in envelope or twist conformations. rsc.org The attack of a nucleophile (the glycosyl acceptor) on this planar, electrophilic intermediate can, in principle, occur from either the α- or β-face, potentially leading to a mixture of anomers. nih.gov

Glycosylation reactions are best described as operating on a mechanistic continuum between two extremes: the unimolecular dissociative (Sₙ1) and the bimolecular associative (Sₙ2) pathways. nih.gov The pathway that predominates is highly dependent on the stability of the oxocarbenium ion, the reactivity of the glycosyl donor, the nucleophilicity of the acceptor, and the reaction conditions. nih.govmdpi.com

Sₙ1-like Pathway : In this mechanism, the leaving group departs completely before the nucleophile attacks, leading to a discrete, solvent-equilibrated oxocarbenium ion intermediate. nih.govnih.gov This pathway is favored by stable glycosyl donors, less nucleophilic acceptors, and polar, non-coordinating solvents. Attack on the free oxocarbenium ion often results in poor stereoselectivity, although some selectivity can be imparted by the anomeric effect, which generally favors the formation of the α-glycoside. researchgate.netresearchgate.net

Sₙ2-like Pathway : This pathway involves the nucleophilic attack of the acceptor on the anomeric carbon, occurring concurrently with the departure of the leaving group. It proceeds through a single, associative transition state. nih.gov A pure Sₙ2 reaction results in an inversion of stereochemistry at the anomeric center. For example, an α-glycosyl donor would yield a β-glycoside. This pathway is favored by highly reactive (unstable) glycosyl donors, potent nucleophiles, and non-polar solvents. bris.ac.uk In many cases, the reaction may proceed through contact ion pairs or solvent-separated ion pairs, where the leaving group has departed but remains in close proximity to the oxocarbenium ion, influencing the direction of nucleophilic attack. This is often referred to as an Sₙi mechanism.

Stereoselective Glycosylation Methodologies

Achieving stereocontrol in the glycosylation of 2-deoxysugars is a primary objective. The absence of a C-2 participating group means that selectivity must be controlled by other factors, such as the intrinsic properties of the donor and acceptor, or through the careful selection of catalysts and reaction conditions.

The formation of a 1,2-trans glycosidic linkage from a 2-deoxysugar (e.g., a β-glycoside from an α-donor) is often challenging. However, several strategies can be employed to favor this outcome.

One of the most established methods for achieving β-selectivity in the synthesis of 2'-deoxyribonucleosides is the Vorbruggen glycosylation . This reaction typically uses a protected 1-O-acetyl-2-deoxy-α,β-D-ribofuranose as the donor and a silylated nucleobase as the acceptor, in the presence of a Lewis acid catalyst like triflic acid or TMS triflate. researchgate.net Under reversible conditions, the thermodynamically more stable β-anomer can be favored. In some processes, the desired β-anomer precipitates from the reaction mixture, driving the equilibrium of the soluble α-anomer towards the product. researchgate.net This approach highlights how solubility and thermodynamic control can be powerful tools for stereoselectivity.

Another key factor is the solvent. The use of participating solvents like acetonitrile (B52724) can promote the formation of 1,2-trans products through the formation of an intermediate nitrilium ion, which blocks the α-face and directs the incoming acceptor to the β-face.

Catalysts play a pivotal role in activating the glycosyl donor and can significantly influence the stereochemical outcome.

Lewis Acids : Catalysts such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), triflic acid (TfOH), and boron trifluoride etherate (BF₃·OEt₂) are commonly used to activate 2-deoxyglycosyl donors. researchgate.net The choice and amount of Lewis acid can dictate the position on the Sₙ1/Sₙ2 continuum. For example, strong Lewis acids can promote the formation of a free oxocarbenium ion (Sₙ1-like), while milder conditions might favor a more concerted pathway.

Organocatalysis : More recently, organocatalytic methods have emerged for dehydrative glycosylation using 2-deoxy-ribo-lactols (the hemiacetal form). Secondary amine salts, such as those derived from pyrrolidine, have been shown to catalyze the formation of the furanosyl oxocarbenium ion, which is then trapped by alcohol acceptors. nih.gov These reactions proceed under mildly basic conditions and can provide good yields, although stereoselectivity can vary depending on the steric bulk of the acceptor. nih.gov

The table below summarizes representative catalyst systems and their outcomes in 2-deoxy-D-ribofuranosylation.

| Donor | Acceptor (Nucleobase) | Catalyst (mol%) | Solvent | Yield (%) | Anomeric Ratio (α:β) | Ref |

| 1-O-acetyl-2-deoxy-α,β-D-ribofuranose | Doubly silylated 2-chloroadenine (B193299) | Triflic Acid (20%) | Acetonitrile | 68 | 1:32 | researchgate.net |

| 2-deoxy-D-ribofuranose | Methanol (B129727) | Pyrrolidinium benzoate (B1203000) (20%) | Toluene | 80 | 1:1.2 | nih.gov |

| 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose | Sodium salt of imidazole (B134444) derivative | None (Sodium Salt Method) | Acetonitrile | - | Exclusively β | , mdpi.com |

Influence of Acceptor Nucleophilicity on Glycosylation Reactions

The nucleophilicity of the glycosyl acceptor has a profound impact on the reaction mechanism and, consequently, the stereoselectivity of the glycosylation. mdpi.com A systematic change in the nucleophilicity of the acceptor can shift the reaction mechanism from the Sₙ1 to the Sₙ2 side of the spectrum. mdpi.com

Highly Nucleophilic Acceptors : Strong nucleophiles, such as primary alcohols or phenoxides, can attack the anomeric center more rapidly. This favors a more associative, Sₙ2-like mechanism where the acceptor attacks the activated donor (or a tight ion pair) before the leaving group has fully dissociated. This often leads to an inversion of configuration at the anomeric center, providing higher 1,2-trans selectivity. bris.ac.uk

Weakly Nucleophilic Acceptors : Less reactive acceptors, such as hindered secondary or tertiary alcohols, react more slowly. Their sluggish attack allows more time for the leaving group to depart and for a longer-lived, more Sₙ1-like oxocarbenium ion to form. mdpi.com Glycosylation then proceeds through this intermediate, and the stereoselectivity is often lower, with the product ratio being influenced more by the thermodynamic stability of the anomers (the anomeric effect).

This relationship demonstrates that a careful matching of the glycosyl donor's reactivity with the acceptor's nucleophilicity is crucial for controlling the outcome of glycosylation reactions involving donors like this compound.

Enzymatic Transformations and Biocatalysis of Deoxyribofuranosides

Nucleoside Phosphorylases and Their Substrate Specificity

Nucleoside phosphorylases (NPs) are pivotal enzymes in the metabolism of nucleosides, where they catalyze the reversible phosphorolytic cleavage of the N-glycosidic bond in purine (B94841) and pyrimidine (B1678525) nucleosides. researchgate.netresearchgate.netnih.gov This reaction yields a free heterocyclic base and the corresponding α-D-pentofuranose-1-phosphate. researchgate.net This reversibility makes NPs highly valuable tools for the biocatalytic synthesis of a wide array of natural and modified nucleosides. mdpi.com

NPs are generally classified based on their substrate specificity and structure. researchgate.netnih.gov The two main families are Nucleoside Phosphorylase-I (NP-I), which includes both purine and pyrimidine-specific enzymes, and Nucleoside Phosphorylase-II (NP-II), which consists of pyrimidine-specific enzymes. nih.gov Within the NP-I family, enzymes are further categorized as purine nucleoside phosphorylases (PNP), which prefer purine nucleosides, and uridine (B1682114) phosphorylases (UP), which act on uridine. nih.govacs.org Substrate specificity can be highly distinct; for example, some PNPs are specific for 6-oxopurines (like guanosine), while others accept both 6-oxo and 6-aminopurines (like adenosine). researchgate.net However, this specificity is not absolute, and many NPs exhibit a degree of promiscuity, accepting various modified bases and sugar moieties, which is a key attribute for their use in biocatalysis. researchgate.net

Phosphorolysis is the fundamental reaction catalyzed by nucleoside phosphorylases, involving the cleavage of the glycosidic bond by inorganic phosphate (B84403). taylorandfrancis.com In the context of 2'-deoxynucleosides, this reaction produces a purine or pyrimidine base and α-D-2-deoxyribose-1-phosphate. researchgate.net The equilibrium of this reaction is dependent on the specific nucleoside and enzyme. For many purine ribonucleosides, the equilibrium favors synthesis, whereas for others, the phosphorolysis is nearly irreversible, making them ideal donors of the sugar moiety in synthetic reactions. mdpi.comresearchgate.net

This enzymatic process is a cornerstone of the "transglycosylation" reaction, a strategy for synthesizing new nucleosides. researchgate.netresearchgate.net In this approach, a readily available deoxynucleoside (the donor) is phosphorolytically cleaved by an NP to generate α-D-2-deoxyribose-1-phosphate in situ. This intermediate is then immediately used by the same or another NP to glycosylate a different heterocyclic base (the acceptor), forming a new 2'-deoxynucleoside. researchgate.net This method avoids the challenging synthesis and instability of purified α-D-2-deoxyribose-1-phosphate. mdpi.com

A highly efficient strategy for nucleoside synthesis involves the direct transformation of pentoses, such as 2-deoxy-D-ribose, using a sequence of enzymatic reactions. benthamopen.com This "one-pot" approach typically employs a cascade of enzymes, starting with a kinase. researchgate.netbenthamopen.com For instance, a ribokinase (RK) first phosphorylates the pentose (B10789219) at the 5'-hydroxyl group, consuming ATP. benthamopen.com The resulting pentose-5-phosphate is then converted by a phosphopentomutase (PPM) into the corresponding α-D-pentofuranose-1-phosphate. benthamopen.commdpi.com This 1-phosphate sugar is the key substrate for a nucleoside phosphorylase (NP), which catalyzes the final condensation step with a heterocyclic base to form the target nucleoside. mdpi.com This multi-enzyme system has been successfully used for the synthesis of various D-ribose, D-arabinose, and 2-deoxy-D-ribose nucleosides. mdpi.com

Multi-Enzymatic Cascades for Nucleoside Synthesis

Multi-enzymatic cascades, also known as tandem reactions, have gained significant interest for synthesizing complex molecules like nucleosides and nucleotides. rsc.orgmdpi.com These one-pot systems, where the product of one enzymatic reaction becomes the substrate for the next, offer numerous advantages over conventional chemical methods, including high selectivity, mild reaction conditions, and the elimination of intermediate purification steps. researchgate.netrsc.org Cascades involving ribokinase, phosphopentomutase, and nucleoside phosphorylase have been developed to produce modified nucleosides directly from simple pentoses like D-ribose and 2-deoxyribose. mdpi.comnih.govnih.gov This approach has proven effective for synthesizing a range of nucleoside analogues, including those with modified bases or sugar moieties. nih.gov

Enzymatic cascades for nucleoside synthesis can be constructed using enzymes from either mesophilic organisms (like Escherichia coli) or thermophilic organisms (like Thermus thermophilus). nih.govnih.gov A key advantage of using thermophilic enzymes is their enhanced stability at higher temperatures, which can improve the solubility of substrates, particularly poorly soluble heterocyclic bases. nih.gov

A comparative study of mesophilic and thermophilic ribokinase → phosphopentomutase → nucleoside phosphorylase cascades revealed differences in efficiency and reaction rates. nih.govnih.gov The synthesis of 2-chloroadenine (B193299) nucleosides was tested from various pentoses, including 2-deoxyribose (dRib). nih.govnih.gov While both pathways were capable of producing the desired nucleosides, the mesophilic enzymes from E. coli generally exhibited significantly higher reaction rates and provided a higher content of the target products in the reaction mixture at their optimal temperature (50 °C) compared to the thermophilic enzymes at their higher operating temperature (80 °C). nih.gov However, upon prolonged incubation (24 hours), the yield of 2-deoxyribosides decreased in both cascades, suggesting product degradation or reaction reversal. nih.govnih.gov

| Pentose Substrate | Mesophilic Cascade (% Yield in 30 min) | Thermophilic Cascade (% Yield in 30 min) |

| Ribose (Rib) | 92 | 76 |

| 2-Deoxyribose (dRib) | 74 | 62 |

| Arabinose (Ara) | 66 | 32 |

| 2-Deoxy-2-fluoroarabinose (F-Ara) | 8 | <1 |

| Xylose (Xyl) | 2 | 2 |

This table presents the comparative efficiency of mesophilic and thermophilic enzyme cascades in the synthesis of 2-chloroadenine nucleosides from various pentose substrates. Data sourced from a 2021 study on multi-enzymatic cascades. nih.govnih.gov

Despite the higher rates of the mesophilic system in this specific study, the choice of pathway can be influenced by the specific properties of the substrates and the desired reaction conditions. nih.gov

Deoxyribose Phosphate Aldolase (B8822740) Activity

2-Deoxy-D-ribose-5-phosphate aldolase (DERA) is a unique Class I aldolase that plays a crucial role in the pentose phosphate pathway. rsc.orgontosight.ai It catalyzes the reversible retro-aldol cleavage of 2-deoxy-D-ribose-5-phosphate (DR5P) into two smaller aldehyde molecules: D-glyceraldehyde-3-phosphate (G3P) and acetaldehyde (B116499). ontosight.ainih.gov

The reversibility of this reaction makes DERA a valuable biocatalyst for stereoselective C-C bond formation, a fundamental reaction in organic synthesis. nih.govnih.gov Unlike most aldolases that use a ketone as the donor, DERA is notable for its ability to use an aldehyde (acetaldehyde) as the donor substrate. nih.gov This capability allows it to be used in the synthesis of various deoxy-sugars. A particularly interesting feature is its ability to catalyze sequential aldol (B89426) additions. nih.gov For example, it can add two acetaldehyde molecules sequentially to an acceptor aldehyde, creating complex polyol structures with high stereocontrol, which are valuable intermediates in the synthesis of drugs like statins. nih.govwikipedia.org While DERA's natural substrate is phosphorylated, a significant area of research involves engineering the enzyme to relax this dependency and improve its tolerance to high concentrations of non-phosphorylated aldehydes for broader industrial applications. rsc.orgnih.gov

Advanced Spectroscopic and Computational Characterization in Research

Vibrational Spectroscopy for Structural and Dynamic Insights

Vibrational spectroscopy is a potent tool for examining the structure, bonding, and dynamics of molecules. nih.gov Techniques such as Inelastic Neutron Scattering (INS), Raman spectroscopy, and Infrared (IR) spectroscopy provide complementary information on the vibrational modes of a molecule. A comprehensive study on the closely related compound, methyl-β-D-ribofuranoside, illustrates the depth of insight that can be gained from a combined spectroscopic and computational approach. nih.gov Similar detailed investigations on methyl-2-deoxy-alpha-D-ribofuranoside are anticipated to yield significant structural and dynamic information.

Inelastic Neutron Scattering (INS) is particularly valuable for studying hydrogen atom vibrations due to the high incoherent neutron scattering cross-section of hydrogen. nih.gov This makes it an ideal technique for probing the dynamics of hydroxyl groups, methyl groups, and the C-H bonds within the furanose ring. In the study of methyl-β-D-ribofuranoside, INS spectra, in combination with solid-state density functional theory (DFT) calculations, provided unambiguous assignments of vibrational features. nih.gov

The low-energy region of the INS spectrum (below 400 cm⁻¹) is dominated by lattice vibrations and the rotation of functional groups, providing insights into the crystalline packing and intermolecular interactions. nih.gov The mid-energy region reveals information about the out-of-plane bending motions of the furanose ring, which are crucial for understanding ring puckering dynamics. nih.gov The high-energy region contains the C-H and O-H stretching modes, which can offer evidence of hydrogen bonding interactions. nih.gov

Table 1: Selected Vibrational Modes of Methyl-β-D-ribofuranoside Identified by INS and DFT Calculations

| Energy Range (cm⁻¹) | Predominant Vibrational Motions |

| < 400 | Lattice vibrations, functional group rotation |

| 400 - 900 | Out-of-plane bending of the furanose ring |

| 1400 - 1600 | C-H bending in methyl and methylene (B1212753) groups |

| > 2800 | C-H and O-H stretching modes |

Note: This data is for Methyl-β-D-ribofuranoside and serves as an illustrative example.

Raman and Infrared (IR) spectroscopy are complementary techniques that probe molecular vibrations based on changes in polarizability and dipole moment, respectively. A combined analysis allows for a more complete picture of the vibrational modes of a molecule. For methyl-β-D-ribofuranoside, Raman and IR spectra were recorded and interpreted with the aid of DFT computations. nih.gov

IR spectroscopy is particularly sensitive to polar functional groups, making it effective for identifying the stretching and bending vibrations of hydroxyl and ether linkages within the furanoside. nih.gov Raman spectroscopy, on the other hand, is well-suited for studying the vibrations of the carbon backbone of the sugar ring. nih.gov The combination of these techniques has been shown to be powerful in characterizing the vibrational profiles of furanosides. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state conformation and dynamics of carbohydrates. Proton (¹H) and Carbon-13 (¹³C) NMR, in particular, provide detailed information on the stereochemistry and conformational equilibria of the furanose ring.

A notable study employed proton magnetic resonance spectroscopy in conjunction with molecular mechanics to investigate the conformations of both methyl 2'-deoxy-alpha-D-ribofuranoside and its β-anomer. This highlights the utility of NMR in distinguishing the subtle conformational differences between anomers.

The chemical shifts of the carbon and proton nuclei in the furanose ring are highly sensitive to the local electronic environment, which is, in turn, influenced by the ring's conformation, often described by its puckering. Computational studies on methyl β-D-2-deoxyribofuranoside have demonstrated a strong correlation between the calculated chemical shieldings and the sugar ring pucker.

For instance, the chemical shielding of the C3' carbon has been shown to be particularly sensitive, with a variation of as much as 10 ppm between the C3'-endo and C2'-endo conformations. Similarly, the H3' and H4' proton shieldings can vary by 0.4-0.6 ppm between these two puckered forms. Furthermore, the chemical shift anisotropies at C1' and C3' are also strongly influenced by the sugar pucker. These correlations provide a powerful means to infer the preferred ring conformation from experimentally measured NMR chemical shifts.

The precise measurement of spin-spin coupling constants (J-couplings) between NMR-active nuclei provides valuable information on dihedral angles, which are key to defining the molecular conformation. Isotopic enrichment, particularly with ¹³C, can greatly facilitate the determination of one-bond and long-range carbon-proton and carbon-carbon coupling constants.

In a study of methyl 2-deoxy-β-D-erythro-pentofuranoside (the β-anomer of the title compound), single-site ¹³C-enrichment at each carbon atom allowed for the acquisition of a complete set of ¹³C-¹H and ¹³C-¹³C spin-coupling constants. These experimentally determined coupling constants can be correlated with molecular structure and conformation, providing critical restraints for molecular modeling. Such detailed studies on the α-anomer would be highly valuable for a comparative analysis of their conformational preferences.

X-ray Diffraction Analysis of Crystalline Structures

X-ray diffraction is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. The resulting crystal structure provides definitive information on bond lengths, bond angles, and torsion angles, as well as intermolecular interactions such as hydrogen bonding that stabilize the crystal lattice.

Table 2: Crystallographic Data for Methyl-β-D-ribofuranoside

| Crystal System | Space Group |

| Orthorhombic | P2₁2₁2₁ |

Note: This data is for Methyl-β-D-ribofuranoside. nih.gov No published crystal structure for the alpha anomer was found.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in the detailed characterization of complex molecules, offering insights that complement and guide experimental research. For this compound, computational approaches such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide a molecular-level understanding of its structure, stability, and dynamic behavior. These methods allow for the exploration of conformational landscapes and the interpretation of spectroscopic data with high precision.

Density Functional Theory (DFT) Calculations for Energy Landscape and Vibrational Assignments

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like this compound, including its geometric parameters, conformational energies, and vibrational frequencies.

DFT calculations are crucial for mapping the potential energy surface of the furanose ring, which is known for its flexibility and existence in multiple low-energy conformations. The puckering of the five-membered ring can be described by pseudorotation, and DFT helps to identify the most stable conformers (e.g., twist and envelope forms) and the energy barriers between them. For the core 2-deoxy-D-ribofuranose structure, computational studies have identified various stable conformers. nih.gov While D-ribose favors pyranose forms in the gas phase, for 2-deoxy-D-ribose, the energy difference between the pyranose and furanose forms is smaller, with the most stable 2-deoxy-D-furanose (the α-anomer) being only 6.2 kJ/mol higher in free energy than the lowest energy pyranose form. nih.gov

This table presents the relative free energies for different conformers of the parent sugar, 2-deoxy-D-ribose, calculated using various computational methods. The data highlights the complex conformational landscape that can be explored with these theoretical approaches.

| Conformer | Ring Form | Pseudorotation | Relative Free Energy (ΔG) in kJ/mol | Computational Method |

|---|---|---|---|---|

| α-pyranose | Pyranose | - | 0.0 | G4 |

| α-furanose | Furanose | ²T₁ | 6.2 | G4 |

| β-pyranose | Pyranose | ¹C₄ | ~0.9 higher than other pyranoses | G4 |

| β-pyranose | Pyranose | ⁴C₁ | ~0.9 higher than other pyranoses | G4 |

Furthermore, DFT calculations are instrumental in making definitive vibrational assignments for infrared (IR) and Raman spectra. researchgate.netresearchgate.net By computing the harmonic vibrational frequencies of an optimized molecular structure, a theoretical spectrum can be generated. This calculated spectrum is then compared with experimental data. acs.org This combined approach of experimental spectroscopy and DFT calculations allows for an unambiguous assignment of vibrational modes to specific molecular motions, such as C-H stretching, O-H bending, and the complex puckering modes of the furanose ring. nih.gov For the related compound methyl-β-D-ribofuranoside, DFT has been used with both gas-phase and solid-state models to assign vibrational features, highlighting the power of this technique to understand molecular dynamics even in different phases. acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Solution-Phase Conformations

While DFT is excellent for characterizing stationary points on the energy landscape, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time, particularly in a solution environment. nih.gov MD simulations model the atoms in a molecular system using a potential energy function and integrate Newton's laws of motion to track the trajectory of each atom over time. nih.gov This methodology is essential for understanding how interactions with solvent molecules, such as water, influence the conformational preferences of this compound.

The flexibility of the furanose ring is a key determinant of the structure and function of nucleosides and their analogues. chemrxiv.org MD simulations can reveal the equilibrium between different puckered conformations in solution and the timescales of transitions between them. By simulating the molecule in a box of explicit solvent molecules, researchers can observe how hydrogen bonding with water affects the orientation of the hydroxyl and methoxy (B1213986) groups and the puckering of the deoxyribose ring. nih.gov

These simulations can generate conformational ensembles, providing a statistical picture of the molecule's structural diversity in solution. nih.gov The results from MD simulations can be used to:

Determine the most populated conformational states in an aqueous environment.

Calculate the average values of structural parameters that can be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Understand the role of the solvent in stabilizing certain conformations over others.

Computational studies on nucleoside analogues frequently employ MD simulations to understand their conformational characteristics and stability, which are crucial for their biological function. chemrxiv.org The insights gained from these simulations are vital for interpreting experimental data and for the rational design of related compounds with specific structural properties. nih.gov

Applications in Chemical Biology and Synthetic Material Science Research Tools

Use as a Synthon for Complex Carbohydrates and Nucleosides

Methyl-2-deoxy-alpha-D-ribofuranoside serves as a fundamental building block, or synthon, for the chemical synthesis of more complex carbohydrates and a variety of nucleoside analogues. madridge.orgnih.gov The 2-deoxy-D-ribose framework is a crucial component of deoxyribonucleic acid (DNA), making its derivatives essential starting materials for creating modified versions of life's building blocks. nih.gov Chemists can manipulate the hydroxyl groups at the C3 and C5 positions and the anomeric methyl group at C1 to construct larger, more intricate molecules.

The synthesis process often involves protecting the hydroxyl groups and then strategically introducing other chemical moieties. For instance, D-Ribose can be converted into methyl 5-O-benzyl-beta-D-ribofuranoside, which can then undergo further reactions to produce various derivatives. nih.gov This versatility allows for the creation of a diverse library of compounds. For example, researchers have synthesized double-headed nucleosides starting from a 2-deoxy-α-D-ribofuranose derivative, demonstrating the utility of these synthons in constructing unconventional molecular architectures. nih.gov These complex structures are invaluable for studying biological systems and developing new therapeutic agents. The stereochemistry of the anomers of methyl 2-deoxy-D-ribofuranoside has been a subject of study, further enabling the precise synthesis of targeted nucleoside structures. nih.gov

Probing RNA Structure and Function with Modified Deoxyribonucleosides

Understanding the three-dimensional structure of RNA is critical to deciphering its function. Modified deoxyribonucleosides, synthesized from precursors like this compound, are valuable biochemical probes for this purpose. thieme-connect.de By incorporating modified units into an RNA sequence, scientists can investigate its folding, stability, and interactions with other molecules. nih.gov

Chemical probing techniques utilize reagents that react with RNA in a structure-dependent manner. nih.govumich.edu For example, dimethyl sulfate (B86663) (DMS) can methylate specific nitrogen atoms on unpaired adenine (B156593) and cytosine bases, providing a map of single-stranded regions. nih.govumich.edu Another class of reagents, known as SHAPE (selective 2'-hydroxyl acylation and primer extension) reagents, targets the ribose sugar itself to provide information on the flexibility of the RNA backbone, independent of the specific base. nih.govnih.gov

Deoxyribonucleosides with modifications at the 2' position, such as 2'-deoxy-2'-C-α-methylribonucleosides, are particularly useful probes. thieme-connect.de These modifications can alter the sugar pucker conformation, influencing the local and global structure of the RNA. Studying the effects of these modifications helps elucidate the structural dynamics of RNA and its functional mechanisms. thieme-connect.deresearchgate.net

Table 1: Common Chemical Probes for RNA Structure Analysis

| Probe | Target Nucleotide/Position | Information Gained |

|---|---|---|

| Dimethyl sulfate (DMS) | N1 of Adenine, N3 of Cytosine, N7 of Guanine | Watson-Crick face accessibility (single-stranded regions) nih.govumich.edu |

| Kethoxal | N1 and N2 of Guanine | Unpaired guanosine (B1672433) residues umich.edu |

| CMCT | N3 of Uridine (B1682114), N1 of Guanosine | Unpaired uridine and guanosine residues umich.edu |

| SHAPE Reagents | 2'-hydroxyl of ribose | Backbone flexibility and local nucleotide dynamics nih.govnih.gov |

Development of Modified Oligonucleotides and Nucleic Acid Analogues

This compound is a key starting material for the synthesis of modified oligonucleotides and nucleic acid analogues with tailored properties. nih.gov These synthetic nucleic acids have applications ranging from therapeutic drugs to diagnostic tools. nih.govmdpi.com Modifications can be introduced to the sugar moiety, the phosphodiester backbone, or the nucleobase to enhance stability, binding affinity, and cellular uptake. nih.gov

Sugar modifications are particularly important. For instance, replacing the 2'-hydroxyl group with other chemical groups, such as a methyl (2'-OMe) or a fluoro (2'-F) group, can increase an oligonucleotide's resistance to nuclease degradation and improve its binding affinity to complementary RNA strands. nih.govmdpi.commdpi.com These 2'-modified nucleosides are synthesized and then converted into phosphoramidite (B1245037) derivatives, the building blocks used in automated solid-phase oligonucleotide synthesis. nasa.govnih.gov

The development of nucleic acid analogues, such as peptide nucleic acids (PNA) and xeno-nucleic acids (XNAs), also relies on modified sugar synthons. mdpi.com These analogues have altered backbones that can confer unique properties, making them powerful tools for research and medicine. mdpi.com For example, oligonucleotides containing aminomethyl or mercaptomethyl-2-deoxy-d-ribofuranose derivatives can be used to attach labels like fluorophores or lipids for imaging and delivery applications. nih.gov

Studying Molecular Recognition and Binding Processes of Furanosides

Furanosides, the class of compounds to which this compound belongs, are crucial for studying molecular recognition and binding processes that are fundamental to biology. acs.orgmdpi.comuu.se The five-membered ring of furanosides confers significant conformational flexibility, which is believed to be important in biological interactions, particularly in host-pathogen recognition. scholaris.caacs.org

The study of furanoside-protein interactions provides insights into how carbohydrates are recognized by biological systems. scholaris.ca Detailed investigations using techniques like molecular dynamics simulations, surface plasmon resonance (SPR), and saturation transfer difference (STD) NMR spectroscopy have helped to characterize these binding events. scholaris.canih.gov

A key factor in the binding of furanosides to proteins is hydrogen bonding. acs.orgnih.gov Studies on the interaction between arabinofuranose oligosaccharides and the protein arabinanase have quantified the energetic contributions of these interactions. Acidic amino acid residues, such as glutamate (B1630785) and aspartate, form strong hydrogen bonds with the hydroxyl groups of the furanoside rings. acs.orgnih.gov These studies not only enhance our understanding of molecular recognition but also aid in the rational design of ligands and inhibitors that target carbohydrate-binding proteins. uu.seplos.org

Future Research Directions and Emerging Methodologies

Exploration of Novel Biocatalytic Systems for Deoxyribofuranoside Transformations

The pursuit of sustainable and efficient chemical synthesis has led to a significant interest in biocatalytic systems. For transformations involving deoxyribofuranosides like Methyl-2-deoxy-alpha-D-ribofuranoside, enzymes offer a high degree of regio- and stereoselectivity under mild reaction conditions. Future research is increasingly focused on the discovery and engineering of novel enzymes for these transformations.

Enzymes such as nucleoside phosphorylases (NPs) and nucleoside 2′-deoxyribosyltransferases (NDTs) are at the forefront of this exploration. nih.govmdpi.com These enzymes catalyze the formation of nucleosides and their analogues, which are crucial in the development of antiviral and anticancer agents. researchgate.netchemrxiv.org Traditionally, the synthesis of such compounds has relied on chemical methods that often require multiple protection and deprotection steps, leading to lower yields and environmental concerns. mdpi.com Biocatalytic approaches, by contrast, offer a more direct and environmentally benign route. researchgate.netnih.gov

A key area of research is the expansion of the substrate scope of existing enzymes through protein engineering. For instance, engineered nucleoside 2′-deoxyribosyltransferases are being developed to accept a wider range of nucleobases and sugar moieties, which could facilitate the synthesis of novel derivatives of this compound. The scalability of these biocatalytic processes is also a critical consideration, with studies demonstrating the potential for gram-scale synthesis of 2′-deoxyribonucleoside analogues. mdpi.com

Future work will likely involve the use of directed evolution and rational design to create bespoke enzymes tailored for specific transformations of deoxyribofuranosides. Furthermore, the integration of biocatalytic steps into multi-enzyme cascade reactions holds the promise of one-pot syntheses of complex molecules from simple precursors, further enhancing the efficiency and sustainability of deoxyribofuranoside chemistry. preprints.org

Advanced Computational Modeling for Predicting Reactivity and Conformation

Computational modeling has become an indispensable tool in modern chemistry, providing deep insights into the structure, dynamics, and reactivity of molecules. For this compound, advanced computational methods are being employed to predict its conformational preferences and reactivity, which is crucial for understanding its biological roles and for designing new synthetic pathways.

| Computational Method | Application in Deoxyribofuranoside Chemistry | Key Insights |

| Molecular Mechanics (MM) | Conformational analysis of the furanose ring. | Prediction of stable ring pucker conformations (e.g., C2'-endo, C3'-endo). |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and vibrational spectra. | Understanding glycosidic bond stability and reaction mechanisms. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-catalyzed reactions. | Elucidation of transition states and active site interactions in enzymes like glycosylases. |

| Molecular Dynamics (MD) Simulations | Study of dynamic behavior in solution and interactions with biomolecules. | Insights into solvation, conformational flexibility, and binding processes. |

Development of New Protecting Group Strategies in Deoxyribofuranoside Chemistry

The synthesis and modification of deoxyribofuranosides often necessitate the use of protecting groups to selectively mask reactive hydroxyl groups. The development of new protecting group strategies is a key area of research aimed at improving the efficiency and versatility of carbohydrate synthesis.

Photolabile protecting groups (PPGs), which can be removed by irradiation with light, are gaining popularity because they offer a mild and reagent-free method of deprotection. researchgate.netchemrxiv.org This is particularly advantageous for sensitive molecules that may be degraded by the harsh conditions required to remove conventional protecting groups. The 2-nitrobenzyl group is a widely used PPG in carbohydrate synthesis. chemrxiv.org The development of new PPGs with improved photophysical properties, such as absorption at longer wavelengths to minimize photodamage to the molecule, is an active area of research. rsc.org

In addition to chemical methods, enzymatic deprotection is emerging as a powerful tool for regioselective deprotection. nih.gov Enzymes like lipases and esterases can selectively remove acyl protecting groups from specific positions on the sugar ring, offering a high degree of control that is often difficult to achieve with chemical methods. nih.gov This approach is not only highly selective but also operates under mild, environmentally friendly conditions. nih.gov

Future research in this area will likely focus on the development of novel protecting groups with unique cleavage mechanisms, as well as the discovery and engineering of new enzymes for regioselective protection and deprotection. These advancements will greatly facilitate the synthesis of complex deoxyribofuranoside derivatives for a wide range of applications.

| Protecting Group Strategy | Description | Advantages |

| Orthogonal Protection | Use of multiple protecting groups that can be removed selectively under different conditions. | Allows for stepwise, regioselective modification of multifunctional molecules. |

| Photolabile Protecting Groups (PPGs) | Groups that are cleaved upon exposure to light of a specific wavelength. | Mild, reagent-free deprotection; offers spatiotemporal control. |

| Enzymatic Deprotection | Use of enzymes (e.g., lipases, esterases) to selectively remove protecting groups. | High regioselectivity, mild reaction conditions, environmentally friendly. |

| Protecting-Group-Free Synthesis | Synthetic strategies that avoid the use of protecting groups altogether. | Increases step economy and reduces waste. |

Integration of Deoxyribofuranoside Chemistry with Supramolecular and Nanoscale Assemblies

The fields of supramolecular chemistry and nanotechnology are increasingly looking to biological building blocks, such as sugars, to create complex and functional assemblies. Deoxyribofuranosides, including this compound, possess structural features that make them attractive components for the design of novel supramolecular structures and nanomaterials.

The hydroxyl groups on the deoxyribose ring provide convenient handles for chemical modification, allowing the attachment of other molecules to create amphiphilic structures. These "nucleolipids" can self-assemble in aqueous solution to form a variety of nanoscale structures, such as micelles, vesicles, and helical fibers. researchgate.netchemrxiv.org The nature of these assemblies is influenced by a combination of factors, including hydrogen bonding and π-stacking interactions if a nucleobase is present. researchgate.net Even without a nucleobase, the chiral scaffold of the deoxyribofuranoside can impart chirality to the resulting supramolecular structures.

The molecular recognition properties of the deoxyribofuranoside moiety itself are also being explored. The specific arrangement of hydroxyl groups can be recognized by proteins and other biomolecules. This principle is being exploited to design synthetic receptors that can selectively bind to carbohydrates. Furthermore, understanding these recognition events is crucial for elucidating the role of carbohydrates in biological processes.